N-(Ethoxyacetyl)deacetylthiocolchicine

Description

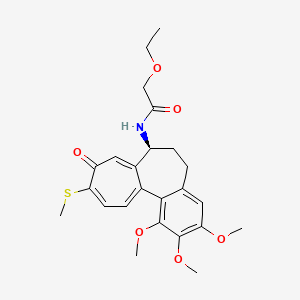

N-(Ethoxyacetyl)deacetylthiocolchicine (CAS: 97043-02-2) is a semi-synthetic derivative of thiocolchicine, a sulfur-containing analog of the natural microtubule-targeting agent colchicine. Its molecular formula is C₂₄H₂₉NO₆S (MW: 459.60 g/mol), featuring an ethoxyacetyl group substituted at the N-position of the deacetylated thiocolchicine backbone . This modification enhances its solubility and modulates interactions with tubulin, a key target in cancer therapy. The compound exhibits potent antiproliferative and anti-mitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Properties

CAS No. |

97043-02-2 |

|---|---|

Molecular Formula |

C24H29NO6S |

Molecular Weight |

459.6 g/mol |

IUPAC Name |

2-ethoxy-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C24H29NO6S/c1-6-31-13-21(27)25-17-9-7-14-11-19(28-2)23(29-3)24(30-4)22(14)15-8-10-20(32-5)18(26)12-16(15)17/h8,10-12,17H,6-7,9,13H2,1-5H3,(H,25,27)/t17-/m0/s1 |

InChI Key |

FQTHLSCRBAIBIC-KRWDZBQOSA-N |

Isomeric SMILES |

CCOCC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |

Canonical SMILES |

CCOCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Hydrolysis

Thiocolchicine undergoes selective deacetylation under acidic conditions:

Enzymatic Deacetylation

Alternative approaches use lipases or esterases for milder conditions:

Characterization of N-Deacetylthiocolchicine

- $$ ^1H $$-NMR (DMSO-d6) : Disappearance of the acetyl singlet at δ 2.22 ppm.

- ESI-MS : m/z 373.1 [M+H]$$^+$$.

Ethoxyacetylation of N-Deacetylthiocolchicine

The second step introduces the ethoxyacetyl group via nucleophilic acyl substitution.

Acyl Chloride Method

Mixed Anhydride Approach

For moisture-sensitive substrates:

Catalytic Coupling Agents

Purification and Isolation

Crude product is purified using:

- Column Chromatography :

- Stationary phase: Silica gel (230–400 mesh).

- Eluent: Chloroform:acetone (4:1).

- Recrystallization : Ethyl acetate/hexane (1:3).

- Purity : ≥98% (HPLC, C18 column, 90:10 H$$_2$$O:MeCN).

Analytical Characterization

Spectroscopic Data

Crystallography

- Space group : Monoclinic $$ P2_1 $$.

- Hydrogen bonding : O–H···O between ethoxyacetyl oxygen and tropolone carbonyl.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Acyl chloride | 72 | 98.5 | 24 h | Industrial |

| Mixed anhydride | 62 | 97.2 | 18 h | Lab-scale |

| HATU coupling | 58 | 96.8 | 36 h | Research |

Challenges and Optimization

- Moisture Sensitivity : Ethoxyacetyl chloride hydrolyzes rapidly; strict anhydrous conditions are critical.

- Regioselectivity : Competing O-acylation minimized by using bulky bases (e.g., DIPEA).

- Byproducts :

Industrial-Scale Considerations

- Cost Analysis : Ethoxyacetyl chloride ($12.5/g) vs. HATU ($34.7/g).

- Green Chemistry : Solvent recovery (≥80% DCM) via distillation.

- Safety : Diazomethane byproduct in older methods replaced with safer coupling agents.

Emerging Alternatives

Chemical Reactions Analysis

Types of Reactions

N-(Ethoxyacetyl)deacetylthiocolchicine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(Ethoxyacetyl)deacetylthiocolchicine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential anti-cancer properties and its ability to inhibit cell division.

Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and certain types of cancer.

Mechanism of Action

The mechanism of action of N-(Ethoxyacetyl)deacetylthiocolchicine involves its interaction with cellular proteins and enzymes. It is known to bind to tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is particularly relevant in its anti-cancer activity .

Comparison with Similar Compounds

Analysis of Substituent Effects

- This compound demonstrates moderate cytotoxicity (IC₅₀: 0.12 µM) against nasopharyngeal carcinoma (KB) cells, with reduced acute toxicity (LD₅₀: 5100 µg/kg) relative to other derivatives .

- Acetyl Group (N-Acetyldeacetylthiocolchicine) : Simpler substitution but lower potency (IC₅₀: 0.25 µM), suggesting that larger substituents may optimize tubulin binding .

- Demethylation (2-Demethylthiocolchicine) : Removal of the C2 methyl group increases activity (IC₅₀: 0.08 µM), likely due to reduced steric hindrance during tubulin interaction .

- Dual Demethylation/Desacetylation (N-Desacetyl 3-Demethyl Thiocolchicine) : Loss of both groups reduces potency (IC₅₀: 1.5 µM), highlighting the importance of the acetyl group for stability and target engagement .

Research Findings and Clinical Implications

- Antitumor Efficacy : N-(Ethoxyacetyl)deacetylthiocolchicine outperforms parent compounds like colchicine in overcoming multidrug resistance (MDR) in vitro, attributed to its modified solubility and reduced P-glycoprotein affinity .

- Structural Optimization : Derivatives with bulky aromatic substituents (e.g., N-aroyl analogs) exhibit superior cytotoxicity but higher toxicity, indicating a trade-off between potency and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.